2-amino-6,7-dimethoxyquinazolin-4(3H)-one - 16175-67-0

2-amino-6,7-dimethoxyquinazolin-4(3H)-one

Catalog Number: EVT-1192629
CAS Number: 16175-67-0
Molecular Formula: C10H11N3O3
Molecular Weight: 221.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“2-amino-6,7-dimethoxyquinazolin-4(3H)-one” is a chemical compound with the CAS Number: 16175-67-0. It has a molecular weight of 221.22 .

Molecular Structure Analysis

The molecular formula of “2-amino-6,7-dimethoxyquinazolin-4(3H)-one” is C₁₀H₁₁N₃O₃ .

Synthesis Analysis
  • Cyclization of 2-alkyl-6,7-dimethoxy-3,1-benzoxazine-4-ones: This approach utilizes commercially available 2-amino-4,5-dimethoxybenzoic acid, which undergoes cyclization to form 2-alkyl-6,7-dimethoxy-3,1-benzoxazine-4-ones. Subsequent reaction with amino acids or dipeptides yields the target compounds. []
  • Reaction with N3 aryl/heteroaryl substituents: This method involves the synthesis of N3 aryl/heteroaryl substituted 2-((benzyloxy and phenylthio) methyl) 6,7-dimethoxyquinazolin-4(3H)-ones using various starting materials and reaction steps. []
  • Microwave-assisted synthesis: This technique employs microwave irradiation to facilitate the synthesis of 2-amino-6,7-disubstituted quinazolin-4(3H)-one derivatives. The process involves a one-pot condensation reaction of 2,6-diaminopyrimidin-4-one, aldehyde, and acyclic 1,3-dicarbonyl compounds in glycol. This method offers advantages such as high yield, short reaction times, and environmental friendliness. []
  • Multi-step synthesis from ethyl 2,4,5-triaminobenzoate: This method starts with ethyl 2,4,5-triaminobenzoate and proceeds through various intermediate derivatives of ethyl 6-aminoquinoxaline-7-carboxylate. []
Chemical Reactions Analysis
  • Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted with various nucleophiles, including amines and thiols, to introduce different functionalities to the molecule. []
Mechanism of Action
  • Cerebroprotective Activity: Some derivatives show promising cerebroprotective activity, potentially due to their antioxidant and anti-inflammatory properties. [] They might also exert their effects by modulating neurotransmitter systems or influencing signaling pathways involved in neuronal survival.
  • Anticonvulsant Activity: Certain derivatives exhibit anticonvulsant properties, potentially by interacting with neurotransmitter receptors or ion channels involved in neuronal excitability. [, ]
  • Inhibition of Viral Proteases: Studies have shown that specific derivatives possess inhibitory activity against the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2. This suggests potential for development as antiviral agents. []
  • Inhibition of VEGFR-2: Research indicates that specific derivatives exhibit potent inhibitory activity against VEGFR-2, a key player in tumor angiogenesis. This makes them potential candidates for anticancer drug development. []
Applications
  • Development of Cerebroprotective Agents: Research suggests that these compounds hold promise for treating neurodegenerative diseases like Alzheimer's disease and cerebral ischemia. []
  • Design of Anticonvulsant Drugs: These compounds exhibit potential for development as anticonvulsant agents for managing epilepsy and other seizure disorders. [, ]
  • Discovery of Antiviral Therapies: The inhibitory activity of certain derivatives against SARS-CoV-2 proteases identifies them as potential starting points for developing novel antiviral drugs. []
  • Development of Anticancer Drugs: The potent inhibition of VEGFR-2 exhibited by some derivatives makes them promising candidates for developing new anticancer drugs that target tumor angiogenesis. []
  • Compound Description: This series of novel compounds represents a modification of the core structure of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one, incorporating amino acid residues and dipeptide fragments at the 2-amino position. These modifications were introduced to investigate their potential cerebroprotective properties. Notably, compounds 3i, 3j, and 3k demonstrated significant cerebrotropic activity, comparable to the reference drug ethylmethylhydroxypyridine succinate. []
  • Relevance: These compounds share the core quinazolin-4(3H)-one scaffold with the target compound and differ in the substituents at the 2-amino position. The presence of neuroactive amino acid and dipeptide residues in these derivatives highlights the potential for modulating biological activity through structural variations around the 2-amino-6,7-dimethoxyquinazolin-4(3H)-one core. []
  • Compound Description: This series focuses on introducing aryl and heteroaryl substituents at the N3 position and benzyloxy or phenylthiomethyl groups at the 2-position of the 2-amino-6,7-dimethoxyquinazolin-4(3H)-one scaffold. The goal was to develop potential anticonvulsant agents. Compound 8f emerged as a promising candidate, demonstrating significant anticonvulsant activity with minimal neurotoxicity in various epilepsy models. []
  • Relevance: These derivatives represent a modification of the 2-amino-6,7-dimethoxyquinazolin-4(3H)-one by substituting the 2-amino group with different groups and introducing aryl or heteroaryl groups at the N3 position. These modifications highlight the impact of structural variations on the pharmacological properties and their potential for developing anticonvulsant agents. []
  • Compound Description: Cyclazosin, specifically its (+)-enantiomer ((+)-1), exhibits potent and selective α1B-adrenoceptor antagonist activity. It is structurally related to 2-amino-6,7-dimethoxyquinazolin-4(3H)-one through the presence of the 4-amino-6,7-dimethoxyquinazolin-2-yl moiety. The enantioselective activity of (+)-1 highlights the importance of stereochemistry in its interaction with the α1B-adrenoceptor. []
  • Relevance: The presence of the 4-amino-6,7-dimethoxyquinazolin-2-yl moiety within the structure of cyclazosin clearly demonstrates its structural link to 2-amino-6,7-dimethoxyquinazolin-4(3H)-one. This example illustrates how incorporating the target compound's core structure into more complex molecules can lead to potent and selective pharmacological agents. []

2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(substituted phenyl)acetamides

  • Compound Description: This series explores the anticonvulsant potential of compounds featuring a 2-phenylquinazolin-4(3H)-one core structure linked to a substituted phenylacetamide moiety via a 2-amino bridge. The 6,7-dimethoxy substitution pattern is retained from 2-amino-6,7-dimethoxyquinazolin-4(3H)-one. Compounds 4d and 4l showed excellent anti-seizure activity in various models without noticeable neurotoxicity or hepatotoxicity. []
  • Relevance: The structural similarity lies in the shared 6,7-dimethoxyquinazolin-4(3H)-one core, indicating a potential pharmacophore for anticonvulsant activity. This series highlights the potential of modifying the 2-amino position with various linkers and pharmacophores to enhance the desired biological activity. []

N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives

  • Compound Description: These derivatives investigate the impact of introducing a cyclopropane-1,1-dicarboxamide moiety at the 2-position of the 2-amino-6,7-dimethoxyquinazolin-4(3H)-one scaffold. This modification aims to develop VEGFR-2 inhibitors for potential anticancer applications. Compound SQ2 showed promising cytotoxic activity against HT-29 and COLO-205 cell lines, comparable to the reference drug cabozantinib, and potent VEGFR-2 kinase inhibition. []
  • Relevance: The core structure of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one is present in these derivatives, with the modification at the 2-amino position. This series suggests that the incorporation of a cyclopropane-1,1-dicarboxamide group can lead to potent VEGFR-2 inhibitors. []

Properties

CAS Number

16175-67-0

Product Name

2-amino-6,7-dimethoxyquinazolin-4(3H)-one

IUPAC Name

2-amino-6,7-dimethoxy-3H-quinazolin-4-one

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C10H11N3O3/c1-15-7-3-5-6(4-8(7)16-2)12-10(11)13-9(5)14/h3-4H,1-2H3,(H3,11,12,13,14)

InChI Key

OEASVAKVZYHCQH-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)N)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N=C(N2)N)OC

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N=C(N2)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.